

Toxicological profile of Carbaryl in mammals and non-target organisms

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Toxicological Profile of Carbaryl: A Technical Guide for Researchers

EXECUTIVE SUMMARY: **Carbaryl** (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and residential settings. Its primary mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in target and non-target organisms. This document provides a comprehensive overview of the toxicological profile of **Carbaryl** in mammals and various non-target organisms. It summarizes acute and chronic toxicity data, carcinogenicity, and reproductive/developmental effects. Furthermore, it outlines standardized experimental methodologies for key toxicological assessments and visualizes the primary signaling pathway and experimental workflows to support research and drug development professionals.

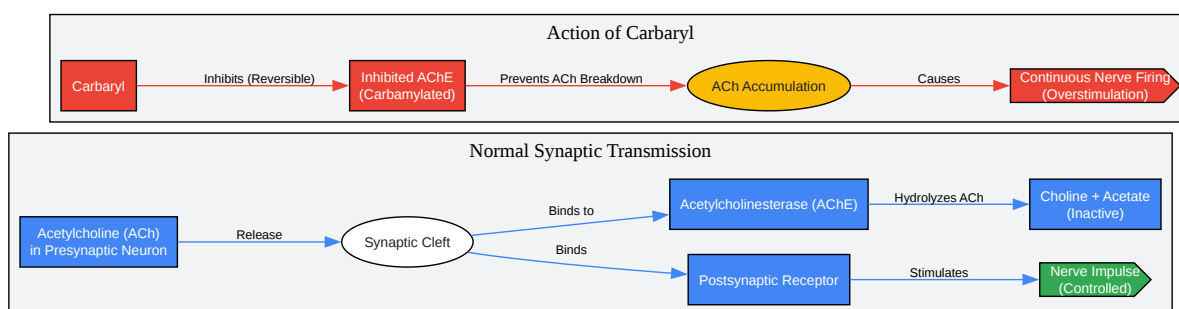
Introduction

Carbaryl is a synthetic N-methyl carbamate insecticide first introduced in 1958.[1] It is utilized to control a wide array of insect pests on agricultural crops, in forestry, and in lawn and garden applications.[1] Its mode of action, common to other carbamates, involves the disruption of the nervous system.[2] Despite its efficacy, the extensive use of **Carbaryl** has prompted significant research into its potential health risks for humans and adverse effects on non-target wildlife.[3] This guide synthesizes the current toxicological data to provide a detailed resource for the scientific community.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological mechanism of **Carbaryl** is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[4][5] In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a nerve impulse, and is then rapidly hydrolyzed and inactivated by AChE.[6][7]

Carbaryl acts as a competitive inhibitor by carbamylating the serine hydroxyl group in the active site of AChE.[4][5] This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed with ACh.[8] This leads to an accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of postsynaptic receptors.[6][9] This overstimulation results in the clinical signs of neurotoxicity. Unlike organophosphates, the inhibition of AChE by **Carbaryl** is reversible, and spontaneous reactivation of the enzyme can occur.[4][8]



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Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by **Carbaryl**.

Toxicological Profile in Mammals

Carbaryl exhibits moderate acute toxicity via the oral route and low toxicity through dermal or inhalation exposure.[3]

Acute Toxicity

Acute exposure to **Carbaryl** can lead to a range of cholinergic symptoms, including excessive salivation, muscle tremors, twitching, vomiting, and diarrhea.[5][10] Severe intoxication can result in paralysis and death.[5] Cats have been identified as a particularly sensitive species.[5]

Table 1: Acute Toxicity of **Carbaryl** in Mammals

| Species | Route | Value (LD50/LC50) | Toxicity Classification | Reference(s) |
|------------|--------|-------------------|-------------------------|--------------|
| Rat | Oral | 225 - 614 mg/kg | Moderate | [1][2][4][5] |
| Rabbit | Oral | 710 mg/kg | Low | [5] |
| Cat | Oral | 125 - 250 mg/kg | Moderate | [5] |
| Rat/Rabbit | Dermal | >2,000 mg/kg | Low | [4][5] |

| Rat | Inhalation | >3.4 mg/L | Very Low |[4] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to high doses of **Carbaryl** in animal studies has been associated with various non-cancer effects. In a two-year study, rats fed high daily doses developed cataracts, lung inflammation, and damage to muscles, nerves, the liver, kidneys, and thyroid.[11]

The U.S. Environmental Protection Agency (EPA) has classified **Carbaryl** as "likely to be carcinogenic to humans".[11][12] This classification is based on animal studies, particularly findings of an increased incidence of malignant vascular tumors (hemangiosarcomas) in male mice and bladder tumors in rats.[4][12][13]

Reproductive and Developmental Toxicity

Carbaryl has demonstrated reproductive and developmental toxicity in laboratory animals. In studies with pregnant rats, exposure led to reduced body weight, incomplete bone formation, and decreased survival in offspring.[11] Pregnant rabbits exposed to moderate doses also had young with lower body weights.[11] High-dose studies in rats have shown adverse effects on sperm, including reduced activity and an increase in abnormalities.[10] The National Institute for Occupational Safety and Health (NIOSH) has identified **Carbaryl** as a developmental, female, and male reproductive toxicant.[6]

Neurotoxicity

The neurotoxic effects of **Carbaryl** are a direct result of AChE inhibition.[4] Acute signs of poisoning are predominantly neurological, including headache, dizziness, confusion, muscle weakness, and in severe cases, convulsions, coma, and respiratory depression.[4][6] While the acute cholinergic effects are generally reversible, some studies suggest that long-term, low-level exposure may lead to chronic neurotoxic syndromes, including memory loss and peripheral neuropathy.[14][15] Neonatal exposure in mice has been shown to induce persistent behavioral and cognitive impairments in adulthood, potentially through mechanisms other than acute cholinergic hyperstimulation.[16]

Ecotoxicology: Effects on Non-Target Organisms

Carbaryl's broad-spectrum activity results in significant toxicity to a wide range of non-target species, posing ecological risks.

Avian Toxicity

Carbaryl is considered practically non-toxic to slightly toxic to birds on an acute basis.[10][11] However, long-term studies have indicated that chronic low-dose exposure can lead to a decrease in the number of eggs laid and reduced survival of the young.[5][11]

Table 2: Acute Avian Toxicity of **Carbaryl**

| Species | Value (LD50) | Toxicity Classification | Reference(s) |
|--|--------------|-------------------------|--------------|
| Mallard Duck, Ring-necked Pheasant, California Quail | >2,000 mg/kg | Practically Non-toxic | [5] |

| Pigeon | 1,000 - 3,000 mg/kg | Slightly Toxic |[5] |

Aquatic Toxicity

Carbaryl displays variable toxicity to fish but is extremely toxic to aquatic invertebrates.[10][11] This differential sensitivity highlights its significant risk to aquatic ecosystem structure.

Table 3: Acute Aquatic Toxicity of **Carbaryl**

| Species | Duration | Value (LC50) | Toxicity Classification | Reference(s) |
|----------------------------|----------|----------------------|-------------------------|--------------|
| Fish | | | | |
| Atlantic Salmon | 96-hour | 0.25 mg/L | Highly Toxic | [5] |
| Rainbow Trout | 48-hour | 2.0 mg/L (2,000 ppb) | Moderately Toxic | [17] |
| Bluegill | 48-hour | 2.5 mg/L (2,500 ppb) | Moderately Toxic | [17] |
| Black Bullhead | 96-hour | 20 mg/L | Slightly Toxic | [5] |
| Invertebrates | | | | |
| Water Flea (Daphnia magna) | 48-hour | 6 µg/L | Very Highly Toxic | [5] |
| Glass Shrimp | 48-hour | 5.6 µg/L | Very Highly Toxic | [5] |

| Stoneflies | 48-hour | 1.7 - 5.6 µg/L | Very Highly Toxic |[5] |

Toxicity to Terrestrial Invertebrates

Carbaryl is highly toxic to beneficial terrestrial invertebrates, most notably honey bees and earthworms.^[11] Its high toxicity to pollinators is a major concern for ecosystem health and agriculture.

Table 4: Toxicity of **Carbaryl** to Honey Bees (*Apis mellifera*)

| Route | Value (LD50) | Toxicity Classification | Reference(s) |
|-------|--------------|-------------------------|--------------|
|-------|--------------|-------------------------|--------------|

| Topical (Contact) | 1 µg/bee | Highly Toxic ^[5] |

Experimental Methodologies

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reproducibility and regulatory acceptance of toxicological data.

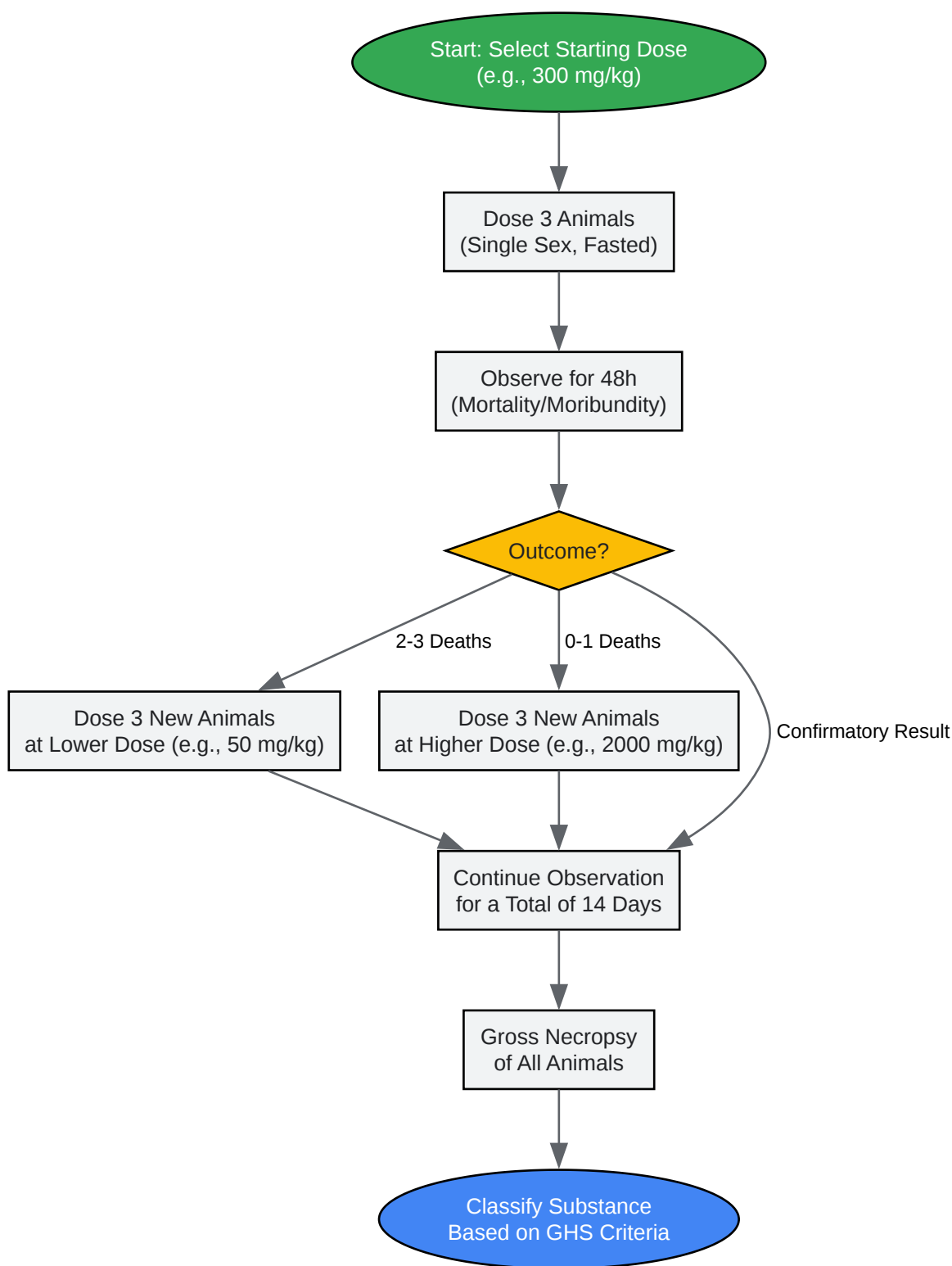
Acute Oral Toxicity Protocol (Adapted from OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess acute oral toxicity with a minimal number of animals.^[18] It allows for the classification of a substance based on its lethal dose.

Methodology Overview:

- **Animal Selection:** Healthy, young adult rodents (typically female rats) are used.^[18]
- **Fasting:** Animals are fasted (food, but not water, is withheld) overnight prior to dosing to promote absorption.^[18]
- **Dosing:** The test substance is administered in a single dose via gavage.^[18] The procedure uses a stepwise approach with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).^[19]

- Observation: Each step uses three animals.[\[18\]](#) The outcome (mortality or survival) determines the next step—either dosing at a higher or lower level or concluding the test. Animals are observed for a total of 14 days for signs of toxicity and mortality.[\[20\]](#)
- Endpoint: The result is not a precise LD50 value but a classification into a GHS (Globally Harmonized System) toxicity category based on the observed outcomes at different dose levels.[\[21\]](#)



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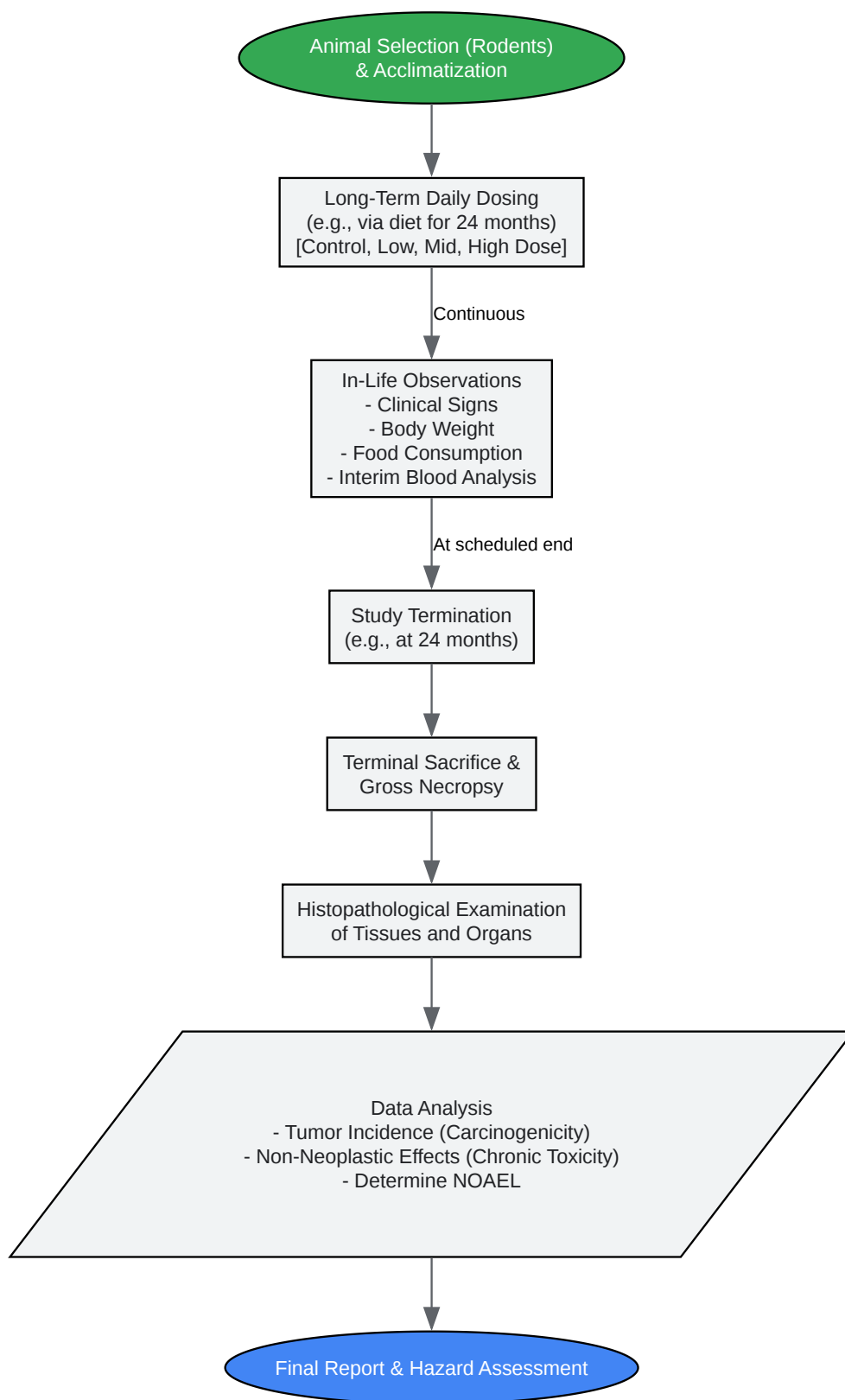
Caption: General workflow for an acute oral toxicity study (OECD 423).

Chronic Toxicity/Carcinogenicity Study Protocol (Adapted from OECD Guideline 453)

Combined chronic toxicity and carcinogenicity studies are designed to characterize the potential long-term health effects of a substance, including its potential to cause cancer, following repeated exposure over a significant portion of the animal's lifespan.[\[22\]](#)

Methodology Overview:

- **Animal Selection:** Typically conducted in rodents (e.g., rats).[\[22\]](#) Groups for the carcinogenicity phase are larger (at least 50 per sex per group) than for the chronic toxicity phase (at least 10 per sex per group).[\[23\]](#)
- **Dose Administration:** The test substance is administered daily, usually mixed in the diet, for an extended period (e.g., 24 months for rats).[\[22\]](#) At least three dose levels plus a control group are used.[\[22\]](#)
- **In-Life Observations:** Animals are monitored throughout the study for clinical signs of toxicity, changes in body weight, and food/water consumption. Hematology and clinical chemistry are assessed at interim periods.[\[24\]](#)
- **Pathology:** At the end of the study, all animals undergo a full necropsy. Tissues and organs are collected, weighed, and subjected to detailed histopathological examination to identify non-neoplastic and neoplastic (cancerous) lesions.[\[22\]](#)
- **Endpoint:** The study aims to determine a No-Observed-Adverse-Effect Level (NOAEL) for chronic toxicity and to assess the carcinogenic potential of the substance by analyzing tumor incidence and type.[\[25\]](#)



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Caption: General workflow for a chronic toxicity/carcinogenicity study.

Conclusion

The toxicological profile of **Carbaryl** is well-characterized, with its primary mechanism of action being the reversible inhibition of acetylcholinesterase. In mammals, it demonstrates moderate acute oral toxicity and is classified as a likely human carcinogen based on robust animal data. It also presents clear reproductive and developmental hazards. The ecotoxicological data reveal a significant risk to non-target organisms, particularly aquatic invertebrates and honey bees, which are exceptionally sensitive. This differential toxicity underscores the need for careful risk assessment and management in its application to mitigate adverse impacts on ecosystem health. The standardized methodologies presented provide a framework for the continued evaluation of **Carbaryl** and other novel compounds.

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